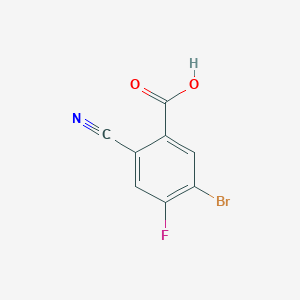

5-Bromo-2-cyano-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-cyano-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-2-5(8(12)13)4(3-11)1-7(6)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEFEKZSYJHTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Diazotization and Iodination of Methyl 2-amino-4-bromo-5-fluorobenzoate

- Reactants: Methyl 2-amino-4-bromo-5-fluorobenzoate (starting material), sulfuric acid (20% mass fraction), sodium nitrite, potassium iodide.

- Conditions:

- Temperature: 0–5 °C.

- Reaction time: 1–5 hours.

- Procedure:

- The amino ester is dissolved in sulfuric acid and cooled.

- Sodium nitrite is added portionwise to form the diazonium salt.

- Potassium iodide solution is added dropwise to substitute the diazonium group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate.

- Yield: Approximately 72–87% after purification.

Step 2: Cyanation via Nucleophilic Substitution

- Reactants: Methyl 4-bromo-5-fluoro-2-iodobenzoate, cuprous cyanide or zinc cyanide.

- Conditions:

- Solvent: N-methylpyrrolidone or N,N-dimethylformamide.

- Temperature: 60–120 °C (typically 60–80 °C).

- Reaction time: 2–10 hours.

- Atmosphere: Nitrogen protection to prevent oxidation.

- Procedure:

- The iodobenzoate is dissolved in the organic solvent.

- Cuprous cyanide is added to replace the iodine with a cyano group, forming methyl 4-bromo-2-cyano-5-fluorobenzoate.

- Yield: 88–91% after work-up and purification.

Step 3: Hydrolysis to this compound

- The methyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid this compound.

- Typical hydrolysis involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 2-amino-4-bromo-5-fluorobenzoate + NaNO2 + KI + H2SO4 (20%) | 0–5 °C, 1–5 h | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72–87 |

| 2 | Methyl 4-bromo-5-fluoro-2-iodobenzoate + CuCN or Zn(CN)2 + NMP or DMF | 60–120 °C, 2–10 h, N2 atmosphere | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 88–91 |

| 3 | Methyl 4-bromo-2-cyano-5-fluorobenzoate + Acid/Base Hydrolysis | Reflux conditions | This compound | Not specified (typically high) |

Key Research Findings and Notes

- Selectivity: The use of diazotization followed by iodination ensures selective substitution at the 2-position, enabling subsequent cyanation.

- Cyanide Source: Cuprous cyanide is preferred for high reactivity and yield, though zinc cyanide is an alternative.

- Solvent Choice: Polar aprotic solvents like N-methylpyrrolidone and N,N-dimethylformamide facilitate the nucleophilic cyanide substitution.

- Reaction Atmosphere: Nitrogen protection is critical to avoid oxidation of cyanide reagents and sensitive intermediates.

- Purification: Column chromatography is used post-reaction to achieve high purity of intermediates and final products.

- Yield Optimization: Molar ratios are optimized with sodium nitrite and iodide in slight excess (1.2 and 2 equivalents, respectively) relative to the amino ester to drive the diazotization and iodination to completion.

Comparative Notes on Related Compounds

While direct preparation methods for this compound are limited, analogous methods for related compounds such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester provide a reliable synthetic framework. The positional isomers differ only in substituent placement on the benzene ring, and similar synthetic strategies apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, in substitution reactions, the product will have the bromine atom replaced by the nucleophile. In coupling reactions, the product will be a biaryl compound .

Scientific Research Applications

5-Bromo-2-cyano-4-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-4-fluorobenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-bromo-2-cyano-4-fluorobenzoic acid and its analogs:

Physicochemical Properties

- Acidity: The electron-withdrawing cyano and fluorine groups in this compound likely lower its pKa compared to methyl- or chloro-substituted analogs, enhancing its solubility in basic media.

- Thermal Stability: Bromine and cyano groups may reduce thermal stability relative to methylated analogs like 5-bromo-2-fluoro-4-methylbenzoic acid, which has a higher decomposition threshold .

Biological Activity

5-Bromo-2-cyano-4-fluorobenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several functional groups that contribute to its reactivity and biological activity:

- Bromine (Br) : Enhances electrophilic substitution reactions.

- Cyano (CN) : An electron-withdrawing group that increases the compound's reactivity.

- Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, which influence the compound's binding affinity to various biomolecules. The fluorine atom enhances the compound's stability, making it more amenable to incorporation into biological systems.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Study 1: Anticancer Activity Assessment

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : Approximately 25 µM

- Mechanism : Increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound in antibiotic development.

Case Study 2: Antimicrobial Efficacy

- Bacterial Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentrations (MICs) :

- Staphylococcus aureus: 15 µg/mL

- Escherichia coli: 20 µg/mL

Comparison with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Contains Br, CN, F | Potential anti-cancer properties |

| Ethyl 2-bromo-5-fluorobenzoate | Lacks cyano group | Different reactivity profiles |

| Ethyl 2-cyano-5-bromo-4-fluorobenzoate | Different positional isomer | Varies in biological interactions |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-cyano-4-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including bromination, fluorination, and nitrile functionalization. For example, bromination of a fluorinated benzoic acid precursor can be achieved using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide (NBS) under acidic conditions (e.g., 80% H₂SO₄) . The nitrile group is often introduced via cyanation reactions using CuCN or Pd-catalyzed cross-coupling. Optimizing reaction temperatures (e.g., 60–80°C for bromination) and stoichiometric ratios (1.2–1.5 equivalents of brominating agents) improves yields. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. Fluorine (¹⁹F NMR) and boron (if intermediates are boronic acids) spectra are also informative .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~258.02 g/mol).

- HPLC : Purity assessment (>98% for research-grade material) using C18 columns and acetonitrile/water mobile phases .

- Elemental Analysis : To validate C, H, N, and Br content .

Q. How should researchers handle solubility challenges during experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers. Note: Prolonged exposure to moisture may hydrolyze the nitrile group; store desiccated at –20°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL or WinGX provides precise bond lengths, angles, and intermolecular interactions. For example:

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

The electron-withdrawing cyano (–CN) and carboxylic acid (–COOH) groups direct electrophiles (e.g., NO₂⁺) to the meta position relative to these substituents. Fluorine’s ortho/para-directing effects compete, but steric hindrance from bromine often favors substitution at the 3-position (relative to COOH). Computational studies (DFT) can model charge distribution and transition states .

Q. Are there reported contradictions in biological activity data for halogenated benzoic acid derivatives?

Yes. For example:

- Some studies report inhibitory activity against kinases (IC₅₀ < 10 µM), while others show no effect due to variations in assay conditions (e.g., pH, buffer composition) .

- Discrepancies in cytotoxicity may arise from differences in cell permeability (logP ≈ 2.5 for this compound) or metabolic stability .

Validate activity via dose-response curves and orthogonal assays (e.g., SPR, thermal shift) .

Handling and Safety

- Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Desiccate at –20°C; avoid light to prevent photodegradation of the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.